molecular formula C10H22 B107374 4-Methylnonane CAS No. 17301-94-9

4-Methylnonane

Cat. No. B107374
CAS RN: 17301-94-9
M. Wt: 142.28 g/mol
InChI Key: IALRSQMWHFKJJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various methods, such as aldol condensation and Baeyer–Villiger oxidation. For instance, the synthesis of 2-methylenecyclobutanones is achieved through a Ca(OH)2-catalyzed aldol condensation of cyclobutanone and aldehydes, followed by a (PhSe)2-catalyzed Baeyer–Villiger oxidation to produce 4-methylenebutanolides . Similarly, 3-methylnonane-2,4-dione is synthesized via aldol condensation of n-hexanal and methyl ethyl ketone, followed by oxidation . These methods could potentially be adapted for the synthesis of 4-methylnonane by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds related to 4-methylnonane has been characterized using various techniques such as X-ray diffraction, NMR, and DFT studies. For example, the structure of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was elucidated using single-crystal X-ray diffraction and compared with computational data obtained from DFT calculations . These techniques provide detailed information about the molecular geometry, bond lengths, angles, and electronic properties, which are essential for understanding the behavior of these molecules.

Chemical Reactions Analysis

The papers discuss several chemical reactions, including photoreactions and radical cyclization. For instance, photoreactions of 4-(tribromomethyl)-4-methyl-2,5-cyclohexadienone with amines involve photoinduced electron transfer processes leading to radical cyclization and ring expansion . Another study describes the photoreactions of 3-methyl-4-phenylsydnone, which generates nitrile-imine intermediates that react with activated double bonds to form heterocycles . These reactions highlight the reactivity of certain functional groups and the potential for forming new bonds under photochemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are often determined by their molecular structure. The papers provide information on the physical and structural properties of various compounds, such as 3-hydroxy-2-methyl-4(1H)-pyridinones, which were studied using single-crystal X-ray diffraction, mass spectrometry, infrared spectroscopy, and proton NMR spectroscopy . These studies reveal the importance of hydrogen bonding and other intermolecular interactions in determining the properties of these molecules. Although 4-methylnonane itself is not discussed, similar analytical techniques could be used to study its physical and chemical properties.

Scientific Research Applications

Viscosity and Surface Tension

The physical properties of 4-methylnonane, such as liquid viscosity, surface tension, and density, have been studied extensively. Klein et al. (2018) investigated these properties in temperatures ranging from 283.15 to 448.15 K, utilizing surface light scattering and vibrating-tube densimeters. The study provides valuable data for industrial applications where knowledge of these physical characteristics is crucial (Klein et al., 2018).

Synthesis of Flavor Compounds

4-Methylnonane is involved in the synthesis of flavor compounds. Kato and Yuasa (2001) demonstrated a practical synthesis of 3-methylnonane-2,4-dione, an intense strawlike and fruity flavored compound, from n-hexanal and methyl ethyl ketone. This compound contributes to flavor and aroma in various food products (Kato & Yuasa, 2001).

Hydrocracking and Isomerization

4-Methylnonane is significant in the study of hydrocracking and isomerization in petrochemical processes. Martens, Tielen, and Jacobs (1987) analyzed the product distributions from the hydrocracking of 4-methylnonane and other alkanes, providing insights into petrochemical refining and the behavior of alkanes in these processes (Martens et al., 1987).

Flavor Reversion in Oils

Guth and Grosch (1989) identified 4-methylnonane compounds in reverted soya-bean oil, contributing to the understanding of flavor reversion in edible oils. These compounds significantly impact the sensory qualities of oils during storage and processing (Guth & Grosch, 1989).

Catalytic Reactions

4-Methylnonane plays a role in catalytic reactions, particularly in zeolite catalysts used in chemical processes. Webb III and Grest (1998) used molecular dynamics simulations to measure the diffusion constant of 4-methylnonane in zeolites, providing insights into its behavior in catalytic reactions and its potential impact on product selectivity (Webb III & Grest, 1998).

Enthalpy of Vaporization

The enthalpy of vaporization of 4-methylnonane has been measured, providing important data for thermodynamic calculations in chemical engineering and process design. Majer et al. (1984) conducted studies to determine these values, contributing to the broader understanding of the thermodynamic properties of alkanes (Majer et al., 1984).

properties

IUPAC Name

4-methylnonane
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InChI

InChI=1S/C10H22/c1-4-6-7-9-10(3)8-5-2/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALRSQMWHFKJJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22
Source PubChem
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DSSTOX Substance ID

DTXSID60864766
Record name 4-Methylnonane
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Molecular Weight

142.28 g/mol
Source PubChem
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 4-Methylnonane
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Product Name

4-Methylnonane

CAS RN

17301-94-9
Record name (±)-4-Methylnonane
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Record name 4-Methylnonane
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Record name 4-Methylnonane
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Record name 4-methylnonane
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Record name 4-Methylnonane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
669
Citations
T Klein, J Cui, A Kalantar, J Chen… - Journal of Chemical & …, 2018 - ACS Publications
The liquid viscosity, surface tension, and liquid density of the two branched alkanes 2-methylnonane and 4-methylnonane were studied for temperatures between 283.15 and 448.15 K. …
Number of citations: 16 pubs.acs.org
GS Parks, TJ West, GE Moore - Journal of the American Chemical …, 1941 - ACS Publications
The preparations and some physical properties of the four isomeric methylnonanes have been described by Calingaertand Soroos. 1 After the completion of their work, these …
Number of citations: 14 pubs.acs.org
TG Waddell, PA Ross - The Journal of Organic Chemistry, 1987 - ACS Publications
… l,2-Epoxy-4-hydroxy-4-methylnonane (1) was prepared by addition of allylmagnesium bromide to 2-heptanone followed by epoxidation of the tertiary alcohol with MCPBA.5 …
Number of citations: 34 pubs.acs.org
J CASON, EL PIPPEN, PB TAYLOR… - The Journal of Organic …, 1950 - ACS Publications
… l-Bromo-4-methylnonane and l-bromo-4-methyloctane, for the … -Chloro-4-methylnonane (4) gave about the same yield in … l-Bromo-4-methylnonane (7), bp 113-114 (18 mm.), % 1.4538, …
Number of citations: 10 pubs.acs.org
Ž Krkošová, R Kubinec, L Soják, A Amann - Journal of Chromatography A, 2008 - Elsevier
… From retention data in Table 1 it follows that at C 10 the retention index difference of isomer with new methyl position 5-methylnonane and 4-methylnonane is 1.7 iu, at C 12 for 6- and 5-…
Number of citations: 21 www.sciencedirect.com
L BLOMQVIST, K LEANDER, B LÜNING… - XXIX. The Absolute …, 1972 - actachemscand.org
… the absolute configuration of dendroprimine (I) by degradation of I to S( -f )-4-methylnonane. … )-4-methylnonane. Levene and Marker 4 have synthesised ( + )-4-methylnonane and shown …
Number of citations: 1 actachemscand.org
S Jeong, D Kwon, J Lim, H Jang, J Kim… - Food Research …, 2023 - Elsevier
… of trichloromethane and 4-methylnonane was … 4-methylnonane information for discrimination. The experimental retention index values calculated for 3-methylbutanal, 4-methylnonane, …
Number of citations: 0 www.sciencedirect.com
M Zamudio, CE Schwarz, JH Knoetze - The Journal of Supercritical Fluids, 2011 - Elsevier
… of the following species: 1-decanol, 2-decanol, 3,7-dimethyl-1-octanol, 2,6-dimethyl-2-octanol, 3,7-dimethyl-3-octanol, n-decane, 2-methylnonane, 3-methylnonane and 4-methylnonane…
Number of citations: 37 www.sciencedirect.com
JA Martens, M Tielen, PA Jacobs - Catalysis Today, 1987 - Elsevier
… 4-methylnonane are primary products from 5-methylnonane (Fig.7B). From 3-methylnonane (Fig. 7C), 2- and 4-methylnonane … pathways exists starting from 4-methylnonane, since 3and …
Number of citations: 77 www.sciencedirect.com
M Zamudio, CE Schwarz, JH Knoetze - The Journal of Supercritical Fluids, 2011 - Elsevier
… The phase transition pressures of binary mixtures of ethane and n-decane, 2-methylnonane, 3-methylnonane and 4-methylnonane do not differ significantly from one another. It can thus …
Number of citations: 17 www.sciencedirect.com

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